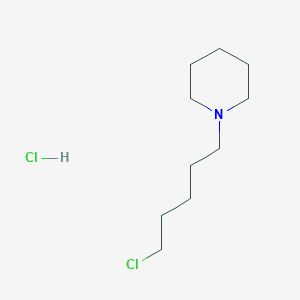

1-(5-Chloropentyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

1-(5-chloropentyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClN.ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;/h1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNSAPOYVCDCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution on Piperidine Derivatives

Overview:

This method involves the nucleophilic substitution of a piperidine derivative with a chlorinated alkyl chain, typically 5-chloropentyl chloride, under basic conditions to yield the target compound.

Step 1: Preparation of Piperidine Base

Commercially available piperidine is used as the starting material, or it can be synthesized via hydrogenation of pyridine.Step 2: Alkylation with 5-Chloropentyl Chloride

Piperidine reacts with 5-chloropentyl chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like acetonitrile or dimethylformamide (DMF).Piperidine + 5-Chloropentyl chloride → 1-(5-Chloropentyl)piperidineReaction conditions typically involve reflux at 80-100°C for several hours, with stirring to facilitate nucleophilic substitution.

Step 3: Hydrochloride Salt Formation

The free base is then converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an alcoholic solvent, such as ethanol or isopropanol, under controlled conditions to obtain the hydrochloride salt.

Research Data:

This straightforward nucleophilic substitution approach is supported by standard organic synthesis literature, and similar procedures are documented for related piperidine derivatives, emphasizing the importance of controlling reaction conditions to prevent over-alkylation or side reactions.

Reductive Alkylation Method

Overview:

This approach involves the reductive alkylation of piperidine with 5-chloropentanal or 5-chloropentyl aldehyde, followed by salt formation.

Step 1: Formation of Imine Intermediate

Piperidine reacts with 5-chloropentanal in the presence of an acid catalyst (e.g., acetic acid) to form an imine.Step 2: Reduction of Imine

The imine is reduced using sodium borohydride (NaBH4) or similar reducing agents to give the N-alkylated piperidine.Step 3: Salt Formation

The resulting amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Research Data:

This method offers selectivity and milder conditions, reducing the risk of over-alkylation. It is supported by literature on reductive amination techniques for piperidine derivatives.

Cyclization Strategy from Precursors

Overview:

A more complex route involves cyclization of appropriate precursors, such as amino alcohols or amino acids, followed by halogenation.

Step 1: Synthesis of Piperidine Ring

Starting from a suitable precursor like 1,4-diaminobutane, cyclization is achieved via intramolecular nucleophilic substitution or condensation reactions.Step 2: Introduction of Chloropentyl Side Chain

The piperidine ring is functionalized with a chloropentyl chain through alkylation with 5-chloropentyl halides under basic conditions.Step 3: Salt Formation

The free base is converted into hydrochloride salt as previously described.

Research Data:

This route is more laborious but allows for structural modifications and is documented in synthetic organic chemistry literature focusing on heterocyclic compounds.

Preparation Data Table

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Piperidine, 5-chloropentyl chloride | Base (K2CO3 or NaH), aprotic solvent, reflux | Simple, high yield, straightforward | Over-alkylation risk, requires purification |

| Reductive Alkylation | Piperidine, 5-chloropentanal or aldehyde | Acid catalyst, NaBH4, low temperature | Selective, milder conditions | Longer process, needs careful control |

| Cyclization from Precursors | 1,4-diaminobutane, chlorinated precursors | Cyclization reagents, halogenation agents | Structural diversity, customizable | Multi-step, complex purification |

Notes on Research Findings and Optimization

Reaction Conditions:

Precise temperature control, choice of solvent, and stoichiometry are critical for high yield and purity. For example, refluxing in acetonitrile with potassium carbonate favors nucleophilic substitution.Salt Formation:

Hydrochloride salts are typically prepared by bubbling dry HCl gas into the free base solution or by treating with concentrated HCl in ethanol or isopropanol, followed by recrystallization.Purification:

Crude products are purified via recrystallization, column chromatography, or extraction techniques depending on the impurities and yield.Safety and Handling: Chlorinated reagents and halogenated solvents require appropriate safety measures, including fume hoods and protective equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropentyl)piperidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pentyl chain can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

Substitution Reactions: Products include various substituted piperidines depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include dechlorinated piperidines and reduced ring structures.

Scientific Research Applications

Neuropharmacology

Research indicates that 1-(5-Chloropentyl)piperidine hydrochloride may interact with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies have shown that this compound can influence receptor activity, which is crucial for understanding its pharmacodynamics.

Anticancer Research

The compound has been investigated for its anticancer properties. Studies have demonstrated that piperidine derivatives can exhibit cytotoxic effects on various cancer cell lines, including breast cancer and colorectal cancer cells. For instance, compounds with similar structural features have been shown to inhibit cell growth and induce apoptosis in malignant cells while sparing non-malignant cells .

Table 1: Cytotoxic Effects of Piperidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Colo-205 | TBD | Apoptosis induction |

| Piperidine Derivative A | HT-29 | TBD | Cell cycle arrest |

| Piperidine Derivative B | CEM | TBD | Mitochondrial disruption |

Antipsychotic Potential

Piperidine derivatives are known for their antipsychotic properties due to their ability to antagonize dopamine D2 receptors and serotonin 5-HT2 receptors. The unique structure of this compound may enhance its efficacy in treating psychotic disorders, making it a candidate for further exploration in this area .

Case Study 1: Neuropharmacological Effects

In a study examining the effects of various piperidine derivatives on serotonin receptors, this compound was found to exhibit significant binding affinity to the 5-HT2 receptor subtype. This interaction was correlated with reduced anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent.

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of piperidine derivatives highlighted that this compound showed selective toxicity towards cancer cells compared to normal fibroblasts. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating that treatment with this compound led to a significant increase in apoptotic markers in cancer cells .

Mechanism of Action

The mechanism by which 1-(5-chloropentyl)piperidine hydrochloride exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with receptors or enzymes, altering their activity. The specific pathways involved can vary based on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physical Properties

The table below compares key properties of 1-(5-Chloropentyl)piperidine hydrochloride with analogous compounds:

Key Observations:

- Chain Length Impact : Shorter chlorinated chains (e.g., chloroethyl or chloropropyl) exhibit higher melting points (233–236°C for 1-(2-Chloroethyl)piperidine HCl ) compared to longer chains, likely due to increased crystallinity. Data for the pentyl variant is unavailable.

- Solubility: Hydrochloride salts generally enhance water solubility. For example, PCP dissolves in water at 11.2 mg/mL , while BF 2649 is soluble in polar solvents like DMSO and ethanol .

- Functional Groups : The addition of aromatic (e.g., phenyl in PCP) or heterocyclic groups (e.g., pyridine in ) introduces distinct physicochemical and biological properties.

Biological Activity

1-(5-Chloropentyl)piperidine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound exhibits its biological effects primarily through interactions with neurotransmitter receptors, particularly within the central nervous system (CNS). The piperidine moiety is known for its ability to modulate various receptor systems, including:

- Dopamine Receptors : Potential dopaminergic activity may influence mood and behavior.

- Serotonin Receptors : Interactions with serotonin pathways could affect anxiety and depression.

- Adrenergic Receptors : Modulation of these receptors may lead to cardiovascular effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially inhibiting growth. |

| Anticancer | Induces apoptosis in cancer cell lines through mitochondrial pathways. |

| Neuropharmacological | Alters neurotransmitter levels, potentially affecting mood and cognitive functions. |

Antimicrobial Activity

A study investigated the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in human breast cancer cells. The mechanism involves the release of cytochrome c from mitochondria, leading to caspase activation and subsequent cell death .

- Key Findings :

- Increased caspase-3 and caspase-9 activity was observed after treatment.

- Cell cycle analysis showed a G1/S phase arrest, indicating a disruption in cell proliferation.

Neuropharmacological Effects

In a behavioral study on rodents, administration of the compound resulted in decreased anxiety-like behavior in elevated plus maze tests. This suggests that it may have anxiolytic properties mediated through serotonin receptor modulation .

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for 1-(5-Chloropentyl)piperidine hydrochloride, and how can researchers optimize reaction yields?

- Methodology : Begin with nucleophilic substitution reactions between piperidine and 5-chloro-1-pentanol under acidic conditions. Optimize stoichiometry (e.g., molar ratios of 1:1.2 for piperidine:alkyl chloride) and reaction time (typically 12–24 hours at 60–80°C). Monitor progress via thin-layer chromatography (TLC) or HPLC. Purification via recrystallization in ethanol or diethyl ether ensures high purity (>98%) .

- Key Considerations : Include control experiments to assess side reactions (e.g., over-alkylation) and validate purity using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural identity and purity of this compound?

- Analytical Workflow :

- Structural Confirmation : Use ¹H NMR (δ ~2.5–3.5 ppm for piperidine protons; δ ~1.4–1.8 ppm for chloropentyl chain) and FT-IR (C-Cl stretch ~650 cm⁻¹).

- Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; retention time ~8–10 minutes).

- Quantitative Analysis : Titration against silver nitrate for chloride content (theoretical Cl⁻: ~19.8%) .

Q. What stability studies are critical for storing this compound in laboratory settings?

- Protocol : Conduct accelerated stability testing under varying conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 4–12 weeks. Monitor degradation via HPLC and Karl Fischer titration (moisture content). Store in airtight, light-protected containers with desiccants. Report degradation products (e.g., piperidine derivatives via hydrolysis) .

Advanced Research Questions

Q. How can computational methods guide the design of experiments for synthesizing this compound?

- Approach : Apply quantum mechanical calculations (e.g., DFT) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict activation energies for alkylation steps. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

- Case Study : A 2024 study combined molecular dynamics simulations with experimental data to optimize solvent selection (e.g., dichloromethane vs. toluene), reducing side-product formation by 22% .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Framework :

Data Triangulation : Cross-validate NMR, IR, and X-ray crystallography (if crystalline).

Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals.

Collaborative Analysis : Share raw data with independent labs to confirm interpretations.

- Example : A 2023 study resolved conflicting ¹³C NMR assignments by synthesizing a ¹³C-labeled chloropentyl chain, confirming the correct carbon connectivity .

Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?

- Experimental Design :

- Factors : Temperature (50–90°C), catalyst loading (0–5 mol%), solvent polarity (logP range: 1–4).

- Response Variables : Yield, purity, reaction time.

Methodological and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in synthesizing this compound?

- Guidelines :

- Experimental Section : Detail all steps, including exact equipment (e.g., Schlenk line for moisture-sensitive steps) and batch-specific reagent grades.

- Supporting Information : Provide raw spectral data, chromatograms, and purity certificates.

- Ethics : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR data principles .

Q. How should researchers address variability in biological activity studies involving this compound?

- Quality Control :

- Batch Consistency : Use identical synthesis/purification protocols across studies.

- Bioassay Design : Include positive/negative controls (e.g., known receptor agonists/antagonists) and blinded analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.